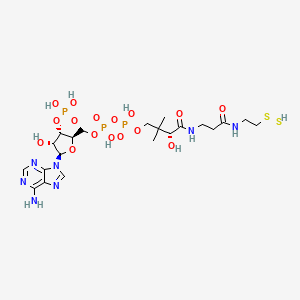
2'-(4-Dimethylaminophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-BI-benzimidazole
概要
説明
Hoechst 34580 is a bisbenzimidazole dye known for its high specificity in binding to double-stranded DNA. It is widely used in scientific research for the fluorescent staining of DNA and nuclei in both live and fixed cells . This compound is particularly valuable in cell biology and molecular biology due to its ability to visualize and quantify DNA content.
科学的研究の応用
Hoechst 34580 has a wide range of applications in scientific research:
Cell Biology: Used for staining DNA in live or fixed cells to visualize nuclei and analyze cell cycle progression.
Molecular Biology: Employed in flow cytometry for DNA content analysis and cell sorting.
Industry: Utilized in the development of fluorescent probes and biosensors for various applications.
準備方法
Hoechst 34580 is typically prepared by dissolving the lyophilized powder in distilled water to create a 1 mg/mL solution . The preparation involves bringing the dye and distilled water to room temperature, mixing well until the dye is fully dissolved, and storing the solution at -20°C, protected from light . Industrial production methods for Hoechst 34580 are not extensively documented, but the compound is commercially available from various suppliers.
化学反応の分析
Hoechst 34580 primarily undergoes binding reactions with double-stranded DNA. It does not typically participate in oxidation, reduction, or substitution reactions. The dye binds to the minor groove of A/T-rich regions of DNA, significantly enhancing fluorescence intensity . Common reagents and conditions for these reactions include the use of Hoechst 34580 in complete medium or phosphate-buffered saline (PBS) at concentrations ranging from 0.5 to 10 μg/mL . The major product formed from these reactions is the Hoechst-DNA complex, which emits blue fluorescence upon excitation.
作用機序
Hoechst 34580 exerts its effects by binding to the minor groove of double-stranded DNA, particularly in A/T-rich regions . This binding significantly enhances the fluorescence intensity of the dye, allowing for the visualization of DNA within cells. The dye can be excited by UV or violet light sources, emitting blue fluorescence with an emission maximum of 437 nm . This mechanism makes Hoechst 34580 a valuable tool for DNA staining and analysis in various research applications.
類似化合物との比較
Hoechst 34580 is part of a family of bisbenzimidazole dyes, including Hoechst 33258 and Hoechst 33342 . Compared to Hoechst 33258, Hoechst 33342 is more cell-permeable due to the addition of a lipophilic ethyl group . Hoechst 34580, on the other hand, possesses a dimethylamine group instead of a phenol group, which shifts its emission maximum to 490 nm compared to the 461 nm of Hoechst 33258 and Hoechst 33342 . This unique property makes Hoechst 34580 particularly useful for applications requiring longer-wavelength fluorescence.
Similar Compounds
- Hoechst 33258
- Hoechst 33342
- Nuclear Violet LCS1
Hoechst 34580 stands out due to its specific binding properties and longer-wavelength fluorescence, making it a versatile and valuable tool in various scientific research fields.
特性
IUPAC Name |
N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOQLKKSNQANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332276 | |
| Record name | Hoechst 34580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23555-00-2 | |
| Record name | Hoechst 34580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)








